Dibenzyl N,N-diisopropylphosphoramidite

Catalog No.
S567311
CAS No.
108549-23-1
M.F
C20H28NO2P
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl N,N-diisopropylphosphoramidite

CAS Number

108549-23-1

Product Name

Dibenzyl N,N-diisopropylphosphoramidite

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C20H28NO2P

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3

InChI Key

ANPWLBTUUNFQIO-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Synonyms

N,N-Bis(1-methylethyl)phosphoramidous Acid Bis(phenylmethyl) Ester; Bis(benzyloxy)(diisopropylamino)phosphine; Dibenzyl Diisopropylphosphoramidite;

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Peptide Synthesis

Subheading

A Building Block for Peptides

DBIP serves as a crucial building block in solid-phase peptide synthesis (SPPS) . SPPS is a widely used technique for creating peptides, which are chains of amino acids that play essential roles in various biological processes. DBIP functions as an amidite reagent, responsible for coupling individual amino acids in a specific sequence to create the desired peptide . Its efficient and reliable performance makes it a preferred choice for peptide synthesis, contributing to the development of new drugs, therapeutic agents, and research tools.

Organic Synthesis

Subheading

A Versatile Synthetic Intermediate

Beyond peptide synthesis, DBIP finds applications in diverse organic synthesis endeavors. Its unique chemical structure allows it to participate in various reactions, enabling the construction of complex molecules . Researchers utilize DBIP as a starting material or intermediate in the synthesis of pharmaceuticals, catalysts, and functional materials.

Dibenzyl N,N-diisopropylphosphoramidite is a chemical compound characterized by its unique structure, which includes a phosphorus atom bonded to two isopropyl groups and two benzyl groups through nitrogen. This compound typically appears as a colorless to light yellow oily substance and is recognized for its role as a phosphorylation reagent in synthetic organic chemistry. Its molecular formula is C${18}$H${24}$N${2}$O${2}$P, and it has a molecular weight of approximately 342.36 g/mol. The compound is notable for its stability and reactivity, making it a valuable intermediate in various

DBIP does not have a direct mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of oligonucleotides, which then exert their specific biological effects depending on their sequence.

DBIP is considered a hazardous material due to the following reasons:

  • Acute toxicity: It can cause skin and eye irritation upon contact.
  • Flammability: Flammable liquid; appropriate precautions should be taken during handling.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling DBIP.
  • Work in a well-ventilated fume hood.
  • Handle in accordance with established laboratory safety protocols for flammable and potentially harmful chemicals.

  • Phosphorylation: It acts as a phosphorylation reagent, allowing for the introduction of phosphate groups into alcohols. This reaction typically proceeds with the formation of phosphate monoesters .
  • Formation of Cyclic Phosphoramidates: When reacted with azido alcohols, dibenzyl N,N-diisopropylphosphoramidite can produce cyclic phosphoramidates. Specifically, reactions with γ- and δ-azido alcohols yield 6- and 7-membered cyclic structures .
  • Saponification: The compound can undergo saponification, leading to the formation of half-esters when treated with diiodomethane followed by selective hydrolysis .

The synthesis of dibenzyl N,N-diisopropylphosphoramidite typically involves several steps:

  • Preparation of Phosphorus Intermediate: The initial step often involves the reaction of phosphorus trichloride with diisopropylamine to form a phosphorus amide intermediate.
  • Benzylation: This intermediate is then reacted with benzyl chloride to introduce the benzyl groups.
  • Purification: The final product is purified through distillation or chromatography to obtain dibenzyl N,N-diisopropylphosphoramidite in high purity .

Dibenzyl N,N-diisopropylphosphoramidite finds applications in various fields:

  • Nucleic Acid Synthesis: It is widely used as a reagent in the synthesis of oligonucleotides, where it facilitates the formation of phosphodiester bonds.
  • Organic Synthesis: The compound serves as an important building block in the synthesis of various organic compounds, particularly those involving phosphorous chemistry.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their chemical properties .

Research on interaction studies involving dibenzyl N,N-diisopropylphosphoramidite primarily focuses on its reactivity with different substrates rather than direct biological interactions. Studies have shown that it effectively reacts with azido alcohols to form cyclic phosphoramidates, indicating potential pathways for further exploration in synthetic methodologies .

Dibenzyl N,N-diisopropylphosphoramidite shares similarities with several other phosphoramidites and phosphorylating agents. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Diethyl N,N-diisopropylphosphoramiditeContains ethyl groups instead of benzylMore polar; used in different nucleic acid synthesis contexts
Benzoyl N,N-diisopropylphosphoramiditeBenzoyl group replaces one benzyl groupMay exhibit different reactivity patterns
Methyl N,N-diisopropylphosphoramiditeContains methyl groups instead of benzylGenerally less sterically hindered than dibenzyl variant

Dibenzyl N,N-diisopropylphosphoramidite is unique due to its specific combination of steric bulk from both benzyl groups and strong electron-donating properties from the isopropyl groups, enhancing its reactivity profile compared to other similar compounds.

Dibenzyl N,N-diisopropylphosphoramidite serves as a foundational reagent in solid-phase oligonucleotide synthesis, enabling the sequential coupling of nucleoside residues through phosphoramidite chemistry. Its structure incorporates two benzyl groups and diisopropylamine substituents, which stabilize the phosphorus center while maintaining sufficient reactivity for nucleophilic attack during coupling. This compound facilitates the formation of phosphodiester bonds in DNA sequences by activating the 5'-hydroxyl group of the growing oligonucleotide chain.

Mechanistic Contribution
During synthesis, dibenzyl N,N-diisopropylphosphoramidite reacts with the hydroxyl group of the support-bound oligonucleotide in the presence of an activator (e.g., tetrazole or DCI). The benzyl groups protect the phosphorus center from premature oxidation, while the diisopropylamine enhances solubility in organic solvents like acetonitrile. Post-coupling, oxidation converts the trivalent phosphorus intermediate into a pentavalent phosphate linkage, completing the nucleotide addition.

Applications Beyond DNA
This reagent extends to modified oligonucleotides, including:

  • Phosphopeptides: Phosphorylation of serine, threonine, or tyrosine residues
  • Nucleotide analogs: Synthesis of GDP derivatives and 2'-fluoropyrimidine-containing oligoribonucleotides
  • Morpholino oligonucleotides: Solid-phase assembly of phosphorodiamidate linkages

Comparative Analysis of Phosphoramidite Activation Strategies

The efficiency of oligonucleotide synthesis hinges on the choice of activator, which determines reaction kinetics and coupling yields (Table 1).

ActivatorMechanismCoupling SpeedConcentrationKey AdvantagesLimitations
1H-TetrazoleProtonation and nucleophilic displacementModerate (25 min)0.45 MEstablished protocol, low costSlower kinetics for modified bases
4,5-Dicyanoimidazole (DCI)Strong nucleophilicity accelerates displacementFast (10–15 min)1.0–1.1 MHigher coupling efficiency, reduced monomer excessHigher cost, requires purification

Performance Metrics

  • DCI vs. Tetrazole: DCI achieves complete coupling in half the time of tetrazole while maintaining >98% efficiency for standard DNA bases. This difference becomes critical for 2'-modified nucleotides, where tetrazole often fails to achieve full-length products.
  • Monomer Utilization: With DCI, only 2 equivalents of phosphoramidite are required per coupling step, compared to 5 equivalents with tetrazole, reducing waste and cost.

Case Study: 2'-Fluoropyrimidine Oligoribonucleotides
A 34mer sequence containing 2'-fluorocytidine and -uridine achieved 54% yield with DCI activation versus <13% with tetrazole/NMI mixtures. This disparity underscores DCI's superiority in challenging syntheses.

Optimization of Coupling Efficiency in Solid-Phase Assembly

Achieving high coupling efficiency (>99%) is essential for synthesizing long oligonucleotides. For a 100mer, even 98% efficiency yields only 13% full-length product, necessitating meticulous optimization.

Critical Parameters

  • Anhydrous Conditions: Moisture in acetonitrile or reagents scavenges activated phosphoramidite, reducing coupling efficiency. Ultra-dry acetonitrile (<15 ppm H₂O) and inert gas environments are mandatory.
  • Monomer Stability: Dibenzyl N,N-diisopropylphosphoramidite degrades upon exposure to moisture or oxygen. Fresh solutions (prepared in anhydrous conditions) are recommended for high-purity syntheses.
  • Support Pore Size: Larger pore supports (600 Å) enhance diffusion, particularly for modified nucleotides with bulky protecting groups.

Strategies for Long Oligonucleotides

MethodImpactImplementation
DCI ActivationDoubles coupling speed, reduces monomer useStandard for >15mer sequences
Capping StepMinimizes truncation productsPost-activation, before oxidation
Oxidizer SelectionI₂/pyridine preferred for modified basesAvoids side reactions

Theoretical vs. Practical Yields
For a 30mer oligonucleotide requiring 29 couplings:

  • 99% Efficiency: 0.99²⁹ ≈ 75% full-length product
  • 98% Efficiency: 0.98²⁹ ≈ 68% full-length product
  • 95% Efficiency: 0.95²⁹ ≈ 13% full-length product

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108549-23-1

Wikipedia

Dibenzyl N,N-diisopropylphosphoramidite

Dates

Modify: 2023-08-15

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